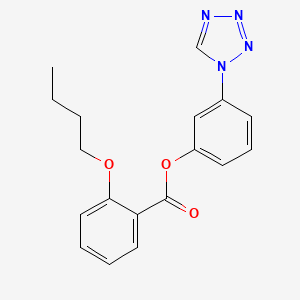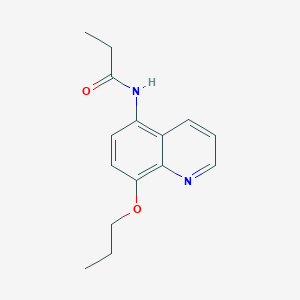![molecular formula C25H22N6OS B11327805 2-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-7-(3,4-dimethylphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11327805.png)
2-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-7-(3,4-dimethylphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-7-(3,4-dimethylphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex organic compound that features a unique combination of benzoxazole, pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine, and dimethylphenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-7-(3,4-dimethylphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of Benzoxazole Derivative: The benzoxazole moiety can be synthesized by the cyclization of o-aminophenol with a suitable carboxylic acid derivative.
Thioether Formation: The benzoxazole derivative is then reacted with a thiol compound to form the thioether linkage.
Pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine Core Construction: This core structure is constructed through a series of cyclization reactions involving appropriate precursors.
Final Coupling: The final step involves coupling the benzoxazole-thioether intermediate with the pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine core under suitable conditions, such as using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-7-(3,4-dimethylphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine can undergo various types of chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as tin(II) chloride or iron powder.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Nitric acid (for nitration), sulfuric acid (for sulfonation), halogens (for halogenation).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitro derivatives, sulfonic acids, halogenated compounds.
Applications De Recherche Scientifique
2-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-7-(3,4-dimethylphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Materials Science: Its unique structure makes it a candidate for use in the development of advanced materials, such as organic semiconductors or light-emitting diodes.
Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.
Industrial Applications: Potential use in the synthesis of specialty chemicals and as a catalyst in organic reactions.
Mécanisme D'action
The mechanism of action of 2-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-7-(3,4-dimethylphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the biological context and the specific interactions of the compound with its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[(1,3-benzoxazol-2-ylsulfanyl)methyl]benzoic acid
- 2-(1,3-benzoxazol-2-ylsulfanyl)-N,N-dimethylethanamine
- Ethyl 2-[(1,3-benzoxazol-2-ylsulfanyl)acetyl]amino-4-methyl-1,3-thiazole-5-carboxylate
Uniqueness
2-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-7-(3,4-dimethylphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is unique due to its combination of structural motifs, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C25H22N6OS |
|---|---|
Poids moléculaire |
454.5 g/mol |
Nom IUPAC |
2-[[10-(3,4-dimethylphenyl)-11,12-dimethyl-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-4-yl]methylsulfanyl]-1,3-benzoxazole |
InChI |
InChI=1S/C25H22N6OS/c1-14-9-10-18(11-15(14)2)31-17(4)16(3)22-23(31)26-13-30-24(22)28-21(29-30)12-33-25-27-19-7-5-6-8-20(19)32-25/h5-11,13H,12H2,1-4H3 |
Clé InChI |
NOIWQDJPUQJAHX-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)N2C(=C(C3=C2N=CN4C3=NC(=N4)CSC5=NC6=CC=CC=C6O5)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(3,5-dimethylphenoxy)-N-[4-(1H-tetrazol-1-yl)phenyl]propanamide](/img/structure/B11327742.png)
![2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N,N-dimethylacetamide](/img/structure/B11327744.png)
![8-(4-ethylphenyl)-10-(3-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one](/img/structure/B11327755.png)

![9-(3,4-dimethylphenyl)-3-ethyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B11327764.png)
![5-{4-[(2-fluorophenoxy)acetyl]piperazin-1-yl}-2-[(E)-2-(thiophen-2-yl)ethenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B11327770.png)
![2-[(E)-2-(2-chlorophenyl)ethenyl]-5-[4-(furan-2-ylcarbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile](/img/structure/B11327771.png)
![3-chloro-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide](/img/structure/B11327783.png)


![9-cyclohexyl-1-methyl-3-[(naphthalen-1-yl)methyl]-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B11327808.png)
![1-[(4-fluorobenzyl)sulfonyl]-N-(4-methylbenzyl)piperidine-4-carboxamide](/img/structure/B11327811.png)
![N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-3,6-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B11327816.png)
![2-(2-furyl)-8,9-dimethyl-7-(3-methylphenyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11327817.png)
